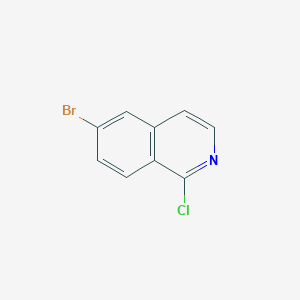

6-Bromo-1-cloroisoquinolina

Descripción general

Descripción

6-Bromo-1-chloroisoquinoline (6-BCIQ) is an organobromine compound that has been studied extensively in recent years due to its potential applications in medicinal chemistry and synthetic biology. 6-BCIQ is a structural analog of the naturally occurring alkaloid isoquinoline, and has been found to possess a number of interesting properties that make it a promising target for further research.

Aplicaciones Científicas De Investigación

Intermedio de Síntesis Orgánica

“6-Bromo-1-cloroisoquinolina” se utiliza como un intermedio de síntesis química orgánica . En química orgánica, un intermedio es una entidad molecular que se forma a partir de los reactivos (o intermedios precedentes) y reacciona más para dar los productos directamente observados de una reacción química.

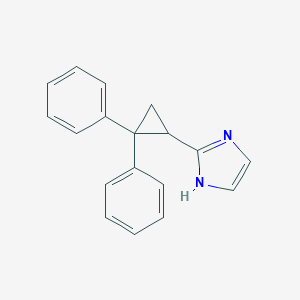

Preparación de Fenilimidazoles

Este compuesto se ha utilizado como reactivo en la preparación de fenilimidazoles . Los fenilimidazoles son una clase de compuestos que se han estudiado por sus posibles actividades biológicas. Se conocen como antagonistas de Smoothened, lo que significa que pueden inhibir el receptor Smoothened (SMO), una proteína que desempeña un papel crucial en la vía de señalización Hedgehog. Esta vía es fundamental para la diferenciación celular, la polaridad tisular y el mantenimiento de las células madre. La activación anormal de la vía Hedgehog puede conducir a trastornos del desarrollo y cáncer.

Investigación de Ciencia de Materiales

El compuesto podría usarse potencialmente en la investigación de ciencia de materiales . La ciencia de los materiales es un campo interdisciplinario que involucra las propiedades de la materia y sus aplicaciones en diversas áreas de la ciencia y la ingeniería. Incluye elementos de física y química aplicadas, así como ingeniería química, mecánica, civil y eléctrica.

Investigación de Síntesis Química

“this compound” podría usarse en investigación de síntesis química . La síntesis química es el proceso de utilizar reacciones químicas para obtener un producto, o varios productos. Esto sucede mediante manipulaciones físicas y químicas que normalmente involucran una o más reacciones.

Investigación de Cromatografía

El compuesto podría usarse potencialmente en la investigación de cromatografía . La cromatografía es una técnica de laboratorio para la separación de una mezcla en sus componentes individuales. En la cromatografía, una mezcla se disuelve en un fluido, que la transporta a través de una estructura que contiene otro material que extrae los componentes de la mezcla de forma selectiva.

Investigación Analítica

“this compound” podría usarse en investigación analítica . La química analítica estudia y utiliza instrumentos y métodos utilizados para separar, identificar y cuantificar la materia. En la práctica, la separación, la identificación o la cuantificación pueden constituir todo el análisis o combinarse con otro método.

Safety and Hazards

6-Bromo-1-chloroisoquinoline is classified as a danger according to its safety information. It has hazard statements including H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

6-bromo-1-chloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAHGGQULSSGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623869 | |

| Record name | 6-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205055-63-6 | |

| Record name | 6-Bromo-1-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1-chloro-isoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

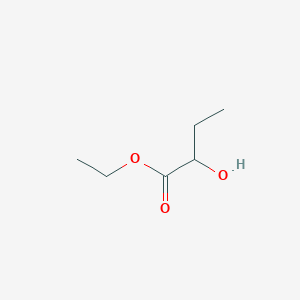

Synthesis routes and methods I

Procedure details

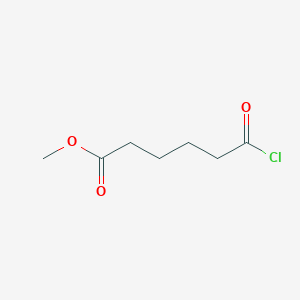

Synthesis routes and methods II

Procedure details

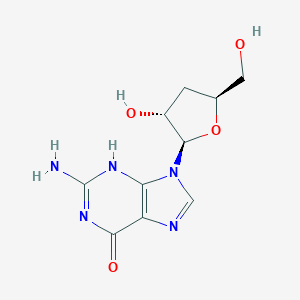

Synthesis routes and methods III

Procedure details

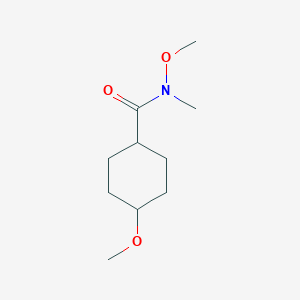

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.